P-dGuo-P-dThd.P-dAdo-P-dCyd

Description

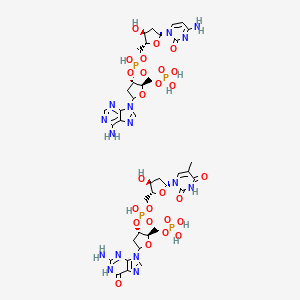

P-dGuo-P-dThd.P-dAdo-P-dCyd is a synthetic oligonucleotide sequence composed of four deoxyribonucleoside monophosphates linked by phosphodiester bonds. The structure includes:

- P-dGuo: Deoxyguanosine phosphate (guanine base linked to deoxyribose and phosphate).

- P-dThd: Deoxythymidine phosphate (thymine base linked to deoxyribose and phosphate).

- P-dAdo: Deoxyadenosine phosphate (adenine base linked to deoxyribose and phosphate).

- P-dCyd: Deoxycytidine phosphate (cytosine base linked to deoxyribose and phosphate).

This compound is hypothesized to serve as a model system for studying DNA hybridization, enzymatic processing, or antisense applications due to its sequence diversity and phosphate backbone.

Properties

CAS No. |

64816-49-5 |

|---|---|

Molecular Formula |

C39H53N15O26P4 |

Molecular Weight |

1271.8 g/mol |

IUPAC Name |

[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H27N7O14P2.C19H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;20-13-1-2-26(19(29)25-13)14-3-9(28)11(37-14)5-36-41(33,34)39-10-4-15(38-12(10)6-35-40(30,31)32)27-8-24-16-17(21)22-7-23-18(16)27/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,7-12,14-15,28H,3-6H2,(H,33,34)(H2,20,25,29)(H2,21,22,23)(H2,30,31,32)/t9-,10-,11+,12+,13+,14?;9-,10-,11+,12+,14+,15?/m00/s1 |

InChI Key |

CXFYNININIIJOC-KFYUBSSISA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Poly(d(A-C).d(G-T)) typically involves the enzymatic polymerization of deoxyribonucleotide triphosphates (dNTPs) using DNA polymerases. The reaction conditions often include a buffer solution, divalent metal ions such as magnesium or manganese, and a template strand to guide the polymerization process . Industrial production methods may involve large-scale enzymatic synthesis followed by purification processes such as chromatography to isolate the desired polynucleotide .

Chemical Reactions Analysis

Poly(d(A-C).d(G-T)) undergoes various chemical reactions, including conformational changes and interactions with metal ions. For instance, it can transition from a right-handed B-DNA conformation to a left-handed Z-DNA conformation in the presence of high salt concentrations or specific metal ions like nickel . Common reagents used in these reactions include sodium chloride, magnesium chloride, and nickel chloride. The major products formed from these reactions are the different conformational states of the polynucleotide .

Scientific Research Applications

Poly(d(A-C).d(G-T)) has numerous applications in scientific research. In chemistry, it is used to study the energetics and dynamics of DNA conformational changes. In biology, it serves as a model system for understanding DNA-protein interactions and the role of Z-DNA in gene regulation . In medicine, it is investigated for its potential role in antiviral therapies and as a target for drug development. Industrial applications include its use in the development of biosensors and nanotechnology .

Mechanism of Action

The mechanism by which Poly(d(A-C).d(G-T)) exerts its effects involves its ability to adopt different conformations, such as B-DNA and Z-DNA. These conformational changes can influence the binding of proteins and other molecules to the DNA, thereby affecting gene expression and other cellular processes . The molecular targets involved include DNA-binding proteins, transcription factors, and enzymes that interact with the DNA .

Comparison with Similar Compounds

Structural Analogues

Similar compounds include dinucleotides (e.g., P-dAdo-P-dThd) and tetranucleotides (e.g., P-dCyd-P-dGuo-P-dAdo-P-dThd). Key differentiating factors are:

- Phosphate Linkage Stability : Compared to methylphosphonate or phosphorothioate-modified oligonucleotides, the native phosphodiester bonds in P-dGuo-P-dThd.P-dAdo-P-dCyd may confer lower nuclease resistance but higher biocompatibility .

Table 1: Comparative Properties of Selected Oligonucleotides

| Compound | Molecular Weight (g/mol) | Melting Temp (°C) | Nuclease Resistance | Hydrogen Bond Count |

|---|---|---|---|---|

| This compound | ~1,200 (estimated) | ~45–55* | Low | 10–12 |

| P-dAdo-P-dThd | ~620 | 30–35 | Low | 4–6 |

| Phosphorothioate dinucleotide | ~650 | 25–30 | High | 4–6 |

*Estimated based on AT/GC content and nearest-neighbor thermodynamic models.

Functional Analogues

- DiDOPO-based Compounds : Phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) exhibit flame-retardant properties due to their stable aromatic structures, unlike this compound, which lacks such functional groups .

- PDB-listed Ligands : Chemical similarity searches in the Protein Data Bank (PDB) using SMILES or InChI descriptors can identify ligands with partial structural overlap (e.g., nucleoside analogs), but precise matches for this tetranucleotide are absent in current entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.